![molecular formula C18H18N2O4S B2922995 N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 899954-56-4](/img/structure/B2922995.png)
N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
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Description
N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Luminescent Properties and White Light Emission
Luminescent properties of benzothiazole derivatives have been extensively studied for their potential application in white light emission. Fengxian Lu et al. (2017) synthesized three benzothiazole derivatives with notable luminescent properties. These compounds exhibit bright blue-violet, green, and orange emissions, respectively, making them suitable for use in white-light-emitting devices when doped into a polymer matrix. This approach offers a simple and flexible method for fabricating white-light-emitting devices using structurally similar compounds without detrimental energy transfer (Lu et al., 2017).
Inhibitors in Tissue Damage and Wound Healing
4-Thiazolidinone derivatives as matrix metalloproteinases (MMPs) inhibitors in tissue damage have been synthesized and evaluated. M. Incerti et al. (2018) designed and synthesized nine derivatives combining a benzisothiazole and 4-thiazolidinone framework, aiming to affect the inflammatory/oxidative process. Derivative 23 showed the highest activity, inhibiting MMP-9 at the nanomolar level, highlighting its potential wound healing effects (Incerti et al., 2018).
Synthesis of β-Substituted-α,β-Unsaturated Amides
The β-Lithiations of carboxamides technique for synthesizing β-substituted-α,β-unsaturated amides was explored by A. Katritzky et al. (1993). This method involves treating N-Methyl-2-methyl-3-(benzotriazol-1-yl)propanamide with butyllithium to form a dianion, which then affords various monosubstituted products upon treatment with different reagents. This synthesis pathway opens up possibilities for creating diverse α,β-unsaturated amides with potential applications in various fields (Katritzky et al., 1993).
Antimicrobial and Anti-Inflammatory Activities
New N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides were synthesized and characterized for their psychotropic, anti-inflammatory, cytotoxicity, and antimicrobial activities. A. Zablotskaya et al. (2013) reported that these compounds possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrate antimicrobial action. This suggests their potential use in developing therapeutic agents with specific combinations of activities (Zablotskaya et al., 2013).
properties
IUPAC Name |
N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-19(14-8-4-3-5-9-14)17(21)12-13-20-18(22)15-10-6-7-11-16(15)25(20,23)24/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNLCDEJCYMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
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